molecular formula C14H13NO4S B378807 2-{[3-(2-Furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylic acid

2-{[3-(2-Furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylic acid

Cat. No. B378807
M. Wt: 291.32g/mol
InChI Key: DADCHQVUJPVOMW-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-(2-furanyl)-1-oxoprop-2-enyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid is a thiophenecarboxylic acid.

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Properties : The compound has been synthesized and studied for its antibacterial properties, showing effective activity against specific microorganisms. This suggests its potential in developing new antibacterial agents (Hirao & Kato, 1971).

Chemical Synthesis and Applications

  • Synthesis of Furan Compounds : The compound plays a role in the synthesis of furan compounds, which have varied applications in chemical synthesis and pharmacology (Saikachi & Suzuki, 1958).
  • Application in Aminohydroxylation : It has been used in asymmetric aminohydroxylation processes, leading to the production of important intermediates for the synthesis of amino acids and other pharmacologically active compounds (Zhang, Xia, & Zhou, 2000).

Material Science and Engineering

  • Fabrication of Glass Fiber Reinforced Composites : The compound is utilized in the synthesis of materials like epoxy propyl furyl acrylate, which are significant in fabricating glass fiber reinforced composites. This has applications in material science and engineering (Raval, Patel, & Vyas, 2002).

Pharmaceutical Research

  • Anti-Malarial Agent Development : It has been explored as a core structure in the development of novel anti-malarial agents, indicating its significance in medicinal chemistry and pharmaceutical research (Wiesner et al., 2003).

Enzymatic Reactions

  • Enzyme Catalysis Studies : Studies on enzyme catalysis, such as amination reactions, have utilized derivatives of this compound, highlighting its role in biochemical and enzymatic research (Zhao Jian, 1993).

properties

Product Name

2-{[3-(2-Furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylic acid

Molecular Formula

C14H13NO4S

Molecular Weight

291.32g/mol

IUPAC Name

2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylic acid

InChI

InChI=1S/C14H13NO4S/c1-8-9(2)20-13(12(8)14(17)18)15-11(16)6-5-10-4-3-7-19-10/h3-7H,1-2H3,(H,15,16)(H,17,18)/b6-5+

InChI Key

DADCHQVUJPVOMW-AATRIKPKSA-N

Isomeric SMILES

CC1=C(SC(=C1C(=O)O)NC(=O)/C=C/C2=CC=CO2)C

SMILES

CC1=C(SC(=C1C(=O)O)NC(=O)C=CC2=CC=CO2)C

Canonical SMILES

CC1=C(SC(=C1C(=O)O)NC(=O)C=CC2=CC=CO2)C

solubility

40.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[3-(2-Furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylic acid
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2-{[3-(2-Furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylic acid
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2-{[3-(2-Furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylic acid
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2-{[3-(2-Furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylic acid
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2-{[3-(2-Furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylic acid
Reactant of Route 6
2-{[3-(2-Furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylic acid

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